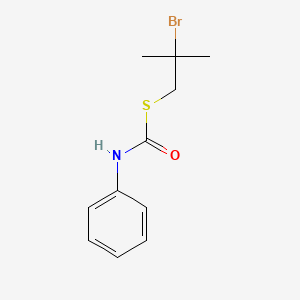
S-(2-Bromo-2-methylpropyl) phenylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Bromo-2-methylpropyl) phenylcarbamothioate: is an organic compound that features a phenylcarbamothioate group attached to a 2-bromo-2-methylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Bromo-2-methylpropyl) phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with 2-bromo-2-methylpropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: S-(2-Bromo-2-methylpropyl) phenylcarbamothioate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol are typical.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution: Products include various substituted phenylcarbamothioates depending on the nucleophile used.
Elimination: The major product is typically an alkene derivative of the original compound.
Scientific Research Applications
Chemistry: S-(2-Bromo-2-methylpropyl) phenylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a precursor for drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which S-(2-Bromo-2-methylpropyl) phenylcarbamothioate exerts its effects involves the interaction of the phenylcarbamothioate group with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The sulfur atom in the carbamothioate group can also engage in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
2-Bromo-2-methylpropane: Shares the 2-bromo-2-methylpropyl moiety but lacks the phenylcarbamothioate group.
Phenyl isothiocyanate: Contains the phenylcarbamothioate group but lacks the 2-bromo-2-methylpropyl moiety.
S-(2-Chloro-2-methylpropyl) phenylcarbamothioate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: S-(2-Bromo-2-methylpropyl) phenylcarbamothioate is unique due to the combination of the 2-bromo-2-methylpropyl moiety and the phenylcarbamothioate group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
88476-37-3 |
|---|---|
Molecular Formula |
C11H14BrNOS |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
S-(2-bromo-2-methylpropyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C11H14BrNOS/c1-11(2,12)8-15-10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
InChI Key |
GAQRDEUONCSMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC(=O)NC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















